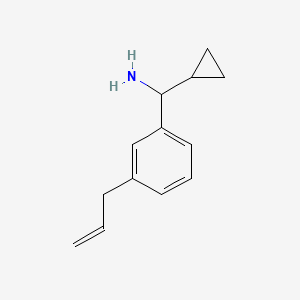
Cyclopropyl-(3-prop-2-enylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(3-prop-2-enylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-(3-prop-2-enylphenyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of a phenyl-substituted cyclopropane with an appropriate amine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-prop-2-enylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl-(3-prop-2-enylphenyl)methanone, while reduction could produce cyclopropyl-(3-prop-2-enylphenyl)methanol .
Scientific Research Applications
Cyclopropyl-(3-prop-2-enylphenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopropyl-(3-prop-2-enylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopropyl-(3-prop-2-enylphenyl)methanamine include:
- Cyclopropyl-(3-chlorophenyl)methanamine
- Cyclopropyl-(4-isobutylphenyl)methanamine
- Cyclopropyl-(3-ethenylphenyl)methanamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
cyclopropyl-(3-prop-2-enylphenyl)methanamine |
InChI |
InChI=1S/C13H17N/c1-2-4-10-5-3-6-12(9-10)13(14)11-7-8-11/h2-3,5-6,9,11,13H,1,4,7-8,14H2 |
InChI Key |
ALVJLIICSWCQIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















